molecular formula C10H8BrNO2 B1414103 Methyl 2-bromo-4-cyano-3-methylbenzoate CAS No. 1805189-34-7

Methyl 2-bromo-4-cyano-3-methylbenzoate

Cat. No.: B1414103
CAS No.: 1805189-34-7
M. Wt: 254.08 g/mol
InChI Key: LIZWTKOLQWSPEC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-3-methylbenzoate is a substituted aromatic ester featuring bromo, cyano, and methyl functional groups at positions 2, 4, and 3 of the benzene ring, respectively. This compound’s unique substitution pattern confers distinct chemical and physical properties, making it a subject of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-7(5-12)3-4-8(9(6)11)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZWTKOLQWSPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties/Hazards
This compound Br (2), CN (4), CH₃ (3) C₁₀H₈BrNO₂ 268.08 (calculated) High polarity (CN group), potential reactivity
Methyl 3-bromo-4-methylbenzoate Br (3), CH₃ (4) C₉H₉BrO₂ 229.07 Skin/eye irritant; stable under normal conditions
Methyl 2-amino-4-bromobenzoate NH₂ (2), Br (4) C₈H₈BrNO₂ 244.06 Lower polarity (NH₂ group); R&D use only
4-Bromo-3-methylbenzoic acid Br (4), CH₃ (3), COOH (1) C₈H₇BrO₂ 215.05 Acidic; solid state; respiratory irritant

Key Observations:

Esters (e.g., Methyl 3-bromo-4-methylbenzoate) generally exhibit higher volatility and lower melting points than their carboxylic acid counterparts (e.g., 4-Bromo-3-methylbenzoic acid) .

Hazard Profiles: Brominated aromatic esters (e.g., Methyl 3-bromo-4-methylbenzoate) are classified as skin and eye irritants, with hazards linked to bromine’s electrophilic nature .

Analytical Methods :

  • NMR and HPLC (as demonstrated for methyl shikimate ) are suitable for characterizing such esters. Gas chromatography (GC) with mass spectrometry, used for resin-derived methyl esters , could further elucidate volatility and purity.


Reactivity and Stability Trends

Table 2: Reactivity Comparisons

Compound Stability Under Hydrolysis Electrophilic Susceptibility Notable Reactions
This compound Moderate (ester + CN) High (Br and CN groups) Nucleophilic substitution at Br
Methyl 3-bromo-4-methylbenzoate High Moderate (Br only) Ester hydrolysis, bromination
4-Bromo-3-methylbenzoic acid Low (acid prone to salt formation) Low Acid-base reactions, decarboxylation
  • Electron-Withdrawing Effects: The cyano group in this compound enhances electrophilicity at the bromine position, favoring nucleophilic substitution reactions compared to analogs lacking CN .
  • Steric Hindrance : The methyl group at position 3 may slightly reduce reaction rates at adjacent positions compared to unsubstituted analogs.

Research Findings and Gaps

  • Toxicity Data: While Methyl 3-bromo-4-methylbenzoate is documented as a skin and eye irritant , the cyano-substituted analog likely poses higher toxicity, though experimental data is absent in the evidence.
  • Synthetic Applications: Methyl 2-amino-4-bromobenzoate is restricted to R&D, suggesting that the cyano analog may also require specialized handling.

Preparation Methods

Bromination of Methyl 4-methylbenzoate

Method:

  • Reactants: Methyl 4-methylbenzoate, brominating agent (e.g., N-bromosuccinimide or elemental bromine).
  • Conditions: Controlled temperature (0–5°C) to favor mono-bromination at the ortho position relative to the methyl group.
  • Procedure: The methyl 4-methylbenzoate is dissolved in an inert solvent such as dichloromethane, cooled, and then bromine or N-bromosuccinimide is added slowly with stirring. The reaction is monitored via TLC or GC until completion.
  • Outcome: Formation of methyl 2-bromo-4-methylbenzoate with high regioselectivity.

Cyanation to Introduce the Cyano Group

Method:

  • Reactants: Methyl 2-bromo-4-methylbenzoate, copper cyanide or sodium cyanide.
  • Conditions: Elevated temperature (~100°C), polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
  • Procedure: The brominated ester reacts with cyanide salt under reflux conditions, facilitating nucleophilic aromatic substitution at the brominated position.
  • Notes: Careful control of temperature and cyanide concentration is critical to maximize yield and minimize side reactions.

Final Esterification and Purification

  • Method: The crude product undergoes recrystallization or vacuum distillation to purify the methyl ester.
  • Purity Control: GC and NMR analyses confirm the structure and purity, aiming for >98% purity.

Research Data and Process Optimization

Step Reagents Conditions Yield (%) Notes
Bromination N-bromosuccinimide or Br₂ 0–5°C, inert solvent 85–90 Selective mono-bromination at ortho position
Cyanation Copper cyanide or NaCN Reflux (~100°C), DMF 75–85 High regioselectivity, controlled cyanide addition
Purification Recrystallization Ambient temperature >98 Ensures high purity suitable for industrial use

Note: The patent CN101891649A reports yields exceeding 80% for similar cyanation processes, emphasizing the efficiency of using copper cyanide under optimized conditions.

Summary of Key Findings

  • Methodology: Bromination followed by nucleophilic cyanation, with purification via recrystallization or distillation.
  • Yield & Purity: Total yields over 80%, with product purity exceeding 98%, suitable for pharmaceutical and agrochemical applications.
  • Industrial Feasibility: The process is optimized for scale-up, with low-cost reagents and environmentally conscious steps.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-bromo-4-cyano-3-methylbenzoate in laboratory settings?

Methodological Answer:
A common approach involves sequential functionalization of the benzoate core.

Esterification : Start with 2-bromo-4-cyano-3-methylbenzoic acid. Use Fischer esterification (H₂SO₄ catalyst, methanol reflux) or Steglich esterification (DCC/DMAP) to form the methyl ester .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) isolates the product.

Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., methyl ester resonance at ~3.8–3.9 ppm) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., bromo-induced deshielding at C2; cyano’s electron-withdrawing effect at C4). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and nitrile (C≡N, ~115–120 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ for C₁₁H₁₀BrNO₂: ~284.0).
  • IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as halogenated waste.
  • Storage : Keep in a sealed container under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile or ester groups .

Advanced: How can DFT calculations optimize reaction pathways for bromine substitution?

Methodological Answer:

Modeling : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set to map potential energy surfaces.

Transition State Analysis : Identify intermediates in Suzuki-Miyaura couplings (e.g., Pd(0)-bromide oxidative addition).

Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine electronic structure models .

Advanced: What strategies improve yield in cross-coupling reactions involving the bromo substituent?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or Ni(COD)₂ for Buchwald-Hartwig amination or Suzuki couplings.
  • Solvent Optimization : Use toluene/DMF (4:1) for polar intermediates or THF for sterically hindered substrates.
  • Additives : Include Cs₂CO₃ (base) and TBAB (phase-transfer catalyst) to enhance reactivity .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable).

Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.

Computational Validation : Compare experimental ¹³C shifts with DFT-predicted values to identify misassignments .

Advanced: What is the role of the cyano group in directing electrophilic substitution?

Methodological Answer:

  • Electronic Effects : The cyano group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophiles (e.g., nitration) to the meta position relative to itself.
  • Functionalization Pathways : Hydrolyze the nitrile to a carboxylic acid (H₂SO₄/H₂O, reflux) or convert to tetrazole (NaN₃, ZnBr₂ catalyst) for bioactivity studies .

Advanced: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing :
    • Acidic/Base Conditions : Incubate in HCl (pH 2) or NaOH (pH 12) at 25°C/40°C. Monitor degradation via HPLC.
    • Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (expected >150°C for esters).

Advanced: Can this compound serve as a precursor for natural product synthesis?

Methodological Answer:
Yes. The bromo group enables coupling to biaryl motifs (e.g., in lignans), while the nitrile can be transformed into amines or heterocycles. Example workflow:

Suzuki coupling with boronic acids to install aryl groups.

Nitrile reduction (LiAlH₄) to a primary amine for peptide conjugation .

Advanced: What mechanistic insights explain competing hydrolysis pathways of the ester group?

Methodological Answer:

  • pH-Dependent Pathways :
    • Acidic Hydrolysis : Protonation of ester carbonyl followed by nucleophilic attack by H₂O.
    • Basic Hydrolysis : OH⁻-mediated nucleophilic acyl substitution.
  • Kinetic Studies : Use pseudo-first-order kinetics under excess acid/base. Monitor via UV-Vis (ester loss at 210–220 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-cyano-3-methylbenzoate
Reactant of Route 2
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Methyl 2-bromo-4-cyano-3-methylbenzoate

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